molecular formula C26H28Cl2N4O4 B1675108 Ketoconazole CAS No. 142128-57-2

Ketoconazole

Cat. No.: B1675108
CAS No.: 142128-57-2
M. Wt: 531.4 g/mol
InChI Key: XMAYWYJOQHXEEK-ZEQKJWHPSA-N
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Description

Ketoconazole, known chemically as this compound, is a synthetic antifungal agent used to treat a variety of fungal infections. It is available in various forms, including tablets, creams, and shampoos. This compound works by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes, thereby disrupting their structure and function .

Mechanism of Action

Target of Action

Nizoral, also known as Ketoconazole, primarily targets the 14-α-sterol demethylase , a cytochrome P-450 enzyme . This enzyme is crucial for the conversion of lanosterol to ergosterol , which is a vital component of the fungal cell membrane .

Mode of Action

This compound interacts with its target, the 14-α-sterol demethylase, and inhibits its function . This interaction results in the inhibition of ergosterol synthesis, leading to increased fungal cellular permeability due to reduced amounts of ergosterol present in the fungal cell membrane .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol synthesis pathway. By inhibiting the 14-α-sterol demethylase enzyme, this compound prevents the conversion of lanosterol to ergosterol . This disruption in the pathway leads to an increase in cellular permeability, thereby inhibiting the growth of the fungus .

Pharmacokinetics

This compound exhibits a bioavailability of 37–97% when taken orally . It undergoes extensive metabolism in the liver, predominantly through oxidation and O-dealkylation . The major identified metabolic pathways are oxidation and degradation of the imidazole and piperazine rings . This compound is eliminated biphasically, with a half-life of 2 hours during the first 10 hours and 8 hours thereafter . About 13% of the dose is excreted in the urine, of which 2 to 4% is unchanged drug . The major route of excretion is through the bile into the intestinal tract .

Result of Action

The inhibition of ergosterol synthesis by this compound leads to increased fungal cellular permeability . This alteration in the cell membrane disrupts normal fungal cell activity, thereby inhibiting the growth and proliferation of the fungus .

Action Environment

Therefore, factors that alter the acidity of the environment, such as co-administration with antacids or proton pump inhibitors, could potentially influence the drug’s action and efficacy

Biochemical Analysis

Biochemical Properties

Ketoconazole, the active ingredient in Nizoral, interacts with various enzymes and proteins in the body. It is a potent inhibitor of cytochrome P450 (CYP) enzymes in the adrenal glands . By inhibiting these enzymes, this compound prevents the synthesis of ergosterol, a key component of the fungal cell membrane . This inhibition disrupts the integrity of the fungal cell membrane, leading to the death of the fungal cell .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by disrupting the synthesis of ergosterol, which is crucial for maintaining the integrity of the fungal cell membrane . This disruption can lead to cell death, effectively treating the fungal infection .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to the cytochrome P450 enzymes, inhibiting their activity . This inhibition prevents the conversion of lanosterol to ergosterol, disrupting the synthesis of the fungal cell membrane . The lack of ergosterol leads to increased cellular permeability and ultimately, cell death .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. It has a biphasic elimination from plasma with a half-life of 2 hours during the first 10 hours and 8 hours thereafter . It is converted into several inactive metabolites, and about 13% of the dose is excreted in the urine, of which 2 to 4% is unchanged drug .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. While specific studies on Nizoral’s dosage effects in animal models are limited, it’s known that the lethal dose of this medication is at least 50 times the usual recommended dose . Thus, serious side effects are unusual, but nausea and upset stomach are not uncommon .

Metabolic Pathways

This compound is involved in several metabolic pathways. The major identified metabolic pathways are oxidation and degradation of the imidazole and piperazine rings, oxidative O-dealkylation, and aromatic hydroxylation . These metabolic processes are predominantly carried out by hepatic microsomal enzymes .

Transport and Distribution

This compound is widely distributed into tissues . Only a negligible proportion of this compound reaches the cerebrospinal fluid . The major route of excretion is through the bile into the intestinal tract .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ketoconazole is synthesized through a multi-step process involving the reaction of imidazole with various reagents. The key steps include:

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Ketoconazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized metabolites, which are often less active than the parent compound .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAYWYJOQHXEEK-ZEQKJWHPSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C26H28Cl2N4O4
Record name KETOCONAZOLE
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DSSTOX Substance ID

DTXSID60161949
Record name (-)-Ketoconazole
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Molecular Weight

531.4 g/mol
Source PubChem
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Physical Description

Solid, COLOURLESS CRYSTALS OR POWDER.
Record name Ketoconazole
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Solubility

0.0866 mg/L, Solubility in water: none
Record name Ketoconazole
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Vapor Pressure

Vapor pressure, Pa at 25 °C: (negligible)
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Mechanism of Action

Cushing's syndrome (CS) is underpinned by chronic hypercortisolism leading to multisystem morbidity, including effects on the cardiovascular and endocrine systems, metabolic syndrome with accompanying changes in body composition, neuropsychiatric effects, changes in blood pressure and chemistry, and opportunistic infections. CS is most commonly caused by an ACTH-producing pituitary adenoma (ACTH-dependent CS) but may also be caused by an adrenal adenoma, adrenal carcinoma, or adrenal hyperplasia (ACTH-independent CS). As hypercortisolism is associated with significant morbidity and increased mortality, the primary goal of therapy is to normalize cortisol levels, either through surgical resection of the associated tumour or, when surgery is unsuccessful or inappropriate, radiological or chemotherapeutic treatment. Different medications target different axes of the underlying etiology of CS; steroidogenic enzyme inhibitors are effective against all forms of CS. [Ketoconazole], which is indicated for endogenous CS by the EMA and used for the same indication off-label in the US, is a racemate of 2S,4R (levoketoconazole) and 2R,4S (dextroketoconazole) _cis_-enantiomers known to inhibit multiple CYP450 enzymes. Studies using enantiomerically pure versions deduced that levoketoconazole is between 1.2-2.7 times more potent at inhibiting the key steroidogenic enzymes CYP11A1, CYP11B1, CYP11B2, and CYP17A1 than racemic [ketoconazole], and ~15-25 times more potent than dextroketoconazole, suggesting that the majority of the therapeutic efficacy of [ketoconazole] in CS is due to levoketoconazole. Hence, levoketoconazole directly inhibits key enzymes in cortisol and testosterone synthesis. As levoketoconazole is a more potent steroidogenic inhibitor than [ketoconazole], lower concentrations should achieve the same therapeutic effect and may also decrease the risk of hepatic toxicity. In addition to the dose consideration, levoketoconazole is 12 times less potent than dextroketoconazole at inhibiting CYP7A1, a rate-limiting enzyme for bile acid synthesis. However, levoketoconazole is roughly two times more potent at inhibiting CYP3A4 than dextroketoconazole., Ketoconazole blocks the synthesis of ergosterol, a key component of the fungal cell membrane, through the inhibition of cytochrome P-450 dependent enzyme lanosterol 14alpha-demethylase responsible for the conversion of lanosterol to ergosterol in the fungal cell membrane. This results in an accumulation of methylated sterol precursors and a depletion of ergosterol within the cell membrane thus weakening the structure and function of the fungal cell membrane., Like other azole antifungal agents, ketoconazole presumably exerts its antifungal activity by altering cellular membranes, resulting in increased membrane permeability, secondary metabolic effects, and growth inhibition. Although the exact mechanism of action of ketoconazole has not been fully determined, it has been suggested that the fungistatic activity of the drug may result from interference with ergosterol synthesis, probably via inhibition of C-14 demethylation of sterol intermediates (e.g., lanosterol). The fungicidal activity of ketoconazole at high concentrations may result from a direct physiochemical effect of the drug on the fungal cell membrane.
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Color/Form

Crystals from 4-methylpentanone

CAS No.

142128-57-2, 65277-42-1, 142128-59-4
Record name (-)-Ketoconazole
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Melting Point

146 °C, 148-152 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of ketoconazole?

A1: this compound [] is a broad-spectrum antifungal agent that acts by inhibiting the biosynthesis of ergosterol, a critical component of the fungal cell membrane [, , , ]. It achieves this by binding to the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is involved in the conversion of lanosterol to ergosterol [, ]. This disruption in ergosterol synthesis leads to increased permeability of the fungal cell membrane, ultimately resulting in cell death [].

Q2: Does this compound affect human cells?

A2: While this compound primarily targets fungal cells, it can also interact with mammalian cytochrome P450 enzymes at higher concentrations, leading to potential drug interactions and adverse effects [, , ]. This is one of the reasons why monitoring liver function during this compound therapy is essential [].

Q3: Are there any concerns regarding the development of resistance to this compound?

A4: Like other antifungal agents, the prolonged or inappropriate use of this compound can lead to the emergence of resistant fungal strains []. Resistance mechanisms can involve mutations in the target enzyme, lanosterol 14α-demethylase, or overexpression of efflux pumps that reduce intracellular drug accumulation [].

Q4: What are the key pharmacokinetic properties of this compound?

A5: this compound exhibits variable oral bioavailability, influenced by factors such as gastric pH and food intake [, ]. It undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes, and is excreted mainly in feces and bile [].

Q5: How does the formulation of this compound affect its bioavailability?

A6: Different formulations of this compound, such as creams, shampoos, and tablets, can influence drug release and penetration into target tissues [, ]. For instance, a this compound foam formulation (Extina) demonstrated enhanced skin penetration compared to the cream formulation (Nizoral) in permeation studies [].

Q6: What are the potential adverse effects associated with this compound use?

A7: this compound has been associated with hepatotoxicity, which can manifest as asymptomatic transaminase elevations or, in rare cases, overt hepatitis []. The risk of liver injury is dose-dependent and may be higher in elderly patients [].

Q7: How does this compound interact with other drugs?

A8: this compound is a potent inhibitor of cytochrome P450 enzymes, particularly CYP3A4, and can significantly impact the metabolism of co-administered drugs that are substrates of this enzyme [, ]. This inhibition can lead to elevated plasma concentrations of the co-administered drug, potentially resulting in adverse effects [, ].

Q8: Beyond its antifungal properties, are there other potential applications of this compound being investigated?

A9: Interestingly, this compound has been identified as a potential inhibitor of the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor through computational modeling studies []. This suggests that this compound could potentially be repurposed as an antiviral agent against COVID-19, although further research is needed to validate these findings [].

Q9: How is this compound typically quantified in pharmaceutical formulations and biological samples?

A10: Various analytical methods have been developed for the determination of this compound, including high-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC) [, ]. These methods offer good sensitivity, accuracy, and precision for quantifying this compound in pharmaceutical products and biological matrices [, ].

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